4-Methylthiobenzoylhydrazine

Lipophilicity Drug-likeness Permeability

4-Methylthiobenzoylhydrazine (CAS 81104-42-9; also designated 4-(methylthio)benzohydrazide, p-(methylthio)benzohydrazide, and NSC is a para-substituted benzohydrazide derivative bearing a methylthio (–SCH₃) group on the aromatic ring. With the molecular formula C₈H₁₀N₂OS and a molecular weight of 182.24 g·mol⁻¹, it presents as a white to off‑white crystalline powder exhibiting a melting point of 161–163 °C and a predicted partition coefficient (LogP) of approximately 2.10.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
Cat. No. B8673712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiobenzoylhydrazine
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=S)NN
InChIInChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
InChIKeyACNALMLBXHKWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiobenzoylhydrazine Procurement Guide: Physicochemical Identity, Synthetic Role, and Comparator Landscape


4-Methylthiobenzoylhydrazine (CAS 81104-42-9; also designated 4-(methylthio)benzohydrazide, p-(methylthio)benzohydrazide, and NSC 101467) is a para-substituted benzohydrazide derivative bearing a methylthio (–SCH₃) group on the aromatic ring . With the molecular formula C₈H₁₀N₂OS and a molecular weight of 182.24 g·mol⁻¹, it presents as a white to off‑white crystalline powder exhibiting a melting point of 161–163 °C and a predicted partition coefficient (LogP) of approximately 2.10 [1]. The compound functions primarily as a versatile synthetic intermediate, most notably as a precursor to the cardiotonic drug Enoximone (a PDE3 inhibitor) and as a building block for hydrazone‑ and azine‑derived screening libraries [2]. Its para‑methylthio substitution distinguishes it from other benzohydrazide congeners such as 4‑methylbenzohydrazide, 4‑methoxybenzohydrazide, and benzothiohydrazide, producing meaningful differences in lipophilicity, hydrogen‑bonding capacity, metal‑coordination behavior, and downstream pharmacological applicability.

Why 4-Methylthiobenzoylhydrazine Cannot Be Simply Replaced by 4-Methylbenzohydrazide or 4-Methoxybenzohydrazide


Benzohydrazide derivatives are frequently treated as interchangeable building blocks in medicinal chemistry campaigns; however, the para‑methylthio substituent confers a unique combination of elevated lipophilicity (LogP ≈ 2.10), moderate polar surface area (PSA ≈ 80.4 Ų), and soft‑base sulfur character that directly impacts passive membrane permeability, metal‑ion coordination geometry, and metabolic oxidative susceptibility [1]. Replacing 4‑methylthiobenzoylhydrazine with the 4‑methyl analog (LogP ≈ 0.67; melting point 116–118 °C) or the 4‑methoxy analog (LogP ≈ 0.48; melting point 136–140 °C) alters the physicochemical profile sufficiently to affect reaction yields, purification behavior, and structure–activity relationships in downstream biological assays [2]. The thioether sulfur also serves as a soft donor atom for transition‑metal coordination, a property entirely absent in oxygen‑ether or alkyl‑substituted congeners, making the compound irreplaceable when metal‑complex formation or sulfur‑specific pharmacophoric interactions are required [3].

4-Methylthiobenzoylhydrazine Quantitative Differentiation Evidence: Lipophilicity, Thermal Stability, Synthetic Utility, and Metal Coordination


LogP Elevation vs. 4-Methylbenzohydrazide and 4-Methoxybenzohydrazide

4-Methylthiobenzoylhydrazine exhibits an experimentally derived LogP of 2.10, compared with predicted LogP values of approximately 0.67 for 4-methylbenzohydrazide and approximately 0.48 for 4-methoxybenzohydrazide [1][2]. This represents a roughly 1.4–1.6 log-unit increase, translating to a >25‑fold higher theoretical partition into 1‑octanol. The elevated lipophilicity is attributable to the greater polarizability and lower electronegativity of sulfur versus oxygen or carbon, and it directly influences passive membrane diffusion and non‑specific protein binding in cell‑based assays .

Lipophilicity Drug-likeness Permeability

Melting Point Elevation vs. 4-Methylbenzohydrazide and 4-Methoxybenzohydrazide as a Surrogate for Crystal Lattice Stability

The melting point of 4-methylthiobenzoylhydrazine is reported as 161–163 °C . In contrast, 4-methylbenzohydrazide melts at 116–118 °C, and 4-methoxybenzohydrazide melts at 136–140 °C [1]. The 45 °C elevation over the methyl analog and approximately 25 °C over the methoxy analog indicates stronger intermolecular interactions in the crystalline lattice, likely arising from the enhanced polarizability of the sulfur atom facilitating C–H···S and N–H···S hydrogen‑bonding networks. This thermal stability advantage facilitates purification by recrystallization and improves long‑term storage stability under ambient conditions .

Thermal stability Crystallinity Purification

Proven Synthetic Utility as a Direct Precursor to Enoximone (PDE3 Inhibitor)

4-Methylthiobenzoylhydrazine is a documented key intermediate in the synthesis of Enoximone (CAS 77671-31-9; 1,3-dihydro-4-methyl-5-(4-methylthiobenzoyl)-2H-imidazol-2-one), a selective phosphodiesterase III (PDE3) inhibitor with an IC₅₀ of 5.9 μM that has been clinically investigated for congestive heart failure [1]. The para‑methylthio substituent is retained in the final drug substance and is essential for PDE3 binding affinity; replacement with methyl, methoxy, or hydrogen abolishes the desired pharmacological profile. In contrast, 4-methylbenzohydrazide and 4-methoxybenzohydrazide are not established as intermediates for any approved or clinically investigated drug substance with a comparable target product profile [2].

Pharmaceutical intermediate PDE3 inhibitor Cardiotonic

Thioether Sulfur as a Soft Donor Atom for Transition‑Metal Coordination vs. Hard Oxygen Donors in Ether Analogs

The methylthio sulfur of 4-methylthiobenzoylhydrazine acts as a soft Lewis base capable of coordinating to soft transition metals such as Cu(II), Zn(II), Cd(II), and Hg(II), a property that has been exploited in the synthesis of Schiff‑base metal complexes derived from 4‑methylthiobenzaldehyde‑condensed hydrazides [1][2]. A copper(II) complex incorporating the N'-[4-(methylthio)benzylidene]benzohydrazide ligand has been reported to generate hydroxyl radicals via a Fenton‑like reaction and to exhibit enhanced DNA binding and polymerase inhibition compared with the free ligand . In contrast, the 4‑methoxy analog provides a hard oxygen donor that preferentially coordinates to hard metal ions (e.g., Fe(III), Al(III)), producing complexes with fundamentally different geometries, redox potentials, and biological activities [3].

Metal coordination Ligand design Bioinorganic chemistry

Polar Surface Area Differentiation vs. 4-Methoxybenzohydrazide Influencing Passive Permeability

4-Methylthiobenzoylhydrazine has a measured topological polar surface area (TPSA) of 80.42 Ų [1]. This value falls within the range considered favorable for oral bioavailability (≤140 Ų per Lipinski's rule‑of‑five) but is elevated relative to the 4‑methoxybenzohydrazide derivative, whose TPSA is approximately 64.35 Ų [2]. The difference arises because the sulfur atom in the thioether group contributes less to hydrogen‑bond acceptor capacity than the oxygen in the methoxy group, yet the overall molecular topology yields a higher PSA value due to the larger van der Waals radius of sulfur and associated conformational effects. This PSA differential, combined with the higher LogP (2.10 vs. 0.48), positions 4‑methylthiobenzoylhydrazine‑derived molecules in a distinct region of property space relative to their oxygen‑ether counterparts, affecting Caco‑2 permeability and blood–brain barrier penetration predictions [3].

Polar surface area Drug-likeness ADME

Best‑Fit Research and Industrial Application Scenarios for 4-Methylthiobenzoylhydrazine Procurement


Enoximone and PDE3 Inhibitor Analog Synthesis Programs

4-Methylthiobenzoylhydrazine serves as the direct hydrazide precursor for the synthesis of Enoximone and structurally related PDE3 inhibitors via condensation with α‑keto carbonyl partners followed by imidazolone ring cyclization [1]. Procurement of this specific hydrazide—rather than 4‑methylbenzohydrazide or 4‑methoxybenzohydrazide—ensures retention of the critical para‑methylthio pharmacophore that is required for PDE3 inhibitory activity (Enoximone IC₅₀ = 5.9 μM). The compound's thermal stability (mp 161–163 °C) facilitates purification of intermediates, and its moderate LogP (2.10) simplifies extraction and chromatographic work‑up compared with more polar hydrazide analogs .

Transition‑Metal Complex Design for Bioinorganic and Catalytic Applications

The soft thioether sulfur donor atom enables the construction of metal complexes with Cu(II), Zn(II), Cd(II), and Hg(II) that are inaccessible using hard oxygen‑donor hydrazides such as 4‑methoxybenzohydrazide [2]. These complexes have demonstrated hydroxyl radical generation (Fenton‑like chemistry), enhanced DNA binding, and polymerase inhibition, making them candidate scaffolds for artificial metallonucleases, antimicrobial metal‑based agents, and redox catalysts. Researchers procuring 4‑methylthiobenzoylhydrazine specifically for metal‑coordination studies benefit from the compound's crystallinity (enabling X‑ray quality crystal growth) and its established coordination chemistry precedent [3].

Hydrazone Library Synthesis Requiring Elevated Lipophilicity for CNS or Intracellular Targets

When synthesizing hydrazone or azine compound libraries intended for intracellular or CNS targets, the elevated LogP of 4‑methylthiobenzoylhydrazine (2.10) relative to 4‑methylbenzohydrazide (LogP ≈ 0.67) or 4‑methoxybenzohydrazide (LogP ≈ 0.48) provides a >25‑fold increase in theoretical membrane partitioning [4]. This is particularly valuable in phenotypic screening campaigns where passive cellular permeability is a prerequisite for target engagement. The TPSA of 80.42 Ų remains within the acceptable range for oral bioavailability (≤140 Ų), offering a balanced property profile that is difficult to achieve with alternative benzohydrazide building blocks [5].

Quality Control Reference Standard for Enoximone‑Related Manufacturing Processes

Given its role as a key intermediate in Enoximone synthesis, 4‑methylthiobenzoylhydrazine is employed as a reference standard in pharmaceutical quality control for the detection and quantification of residual hydrazide starting material or process impurities in Enoximone active pharmaceutical ingredient (API) batches [6]. Its well‑defined melting point (161–163 °C) and chromatographic retention characteristics (LogP 2.10) provide robust identity and purity markers. Suppliers offering the compound at ≥95% purity with certificates of analysis (COA) including NMR, HPLC, or GC data are preferred for this regulated application .

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